
N-Desethyl brinzolamide
Übersicht
Beschreibung
N-Desethyl brinzolamide is a metabolite of brinzolamide, a carbonic anhydrase inhibitor primarily used in the treatment of elevated intraocular pressure in conditions such as ocular hypertension and open-angle glaucoma . This compound plays a crucial role in the pharmacokinetics and pharmacodynamics of brinzolamide, contributing to its therapeutic effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Desethyl brinzolamide involves the desethylation of brinzolamide. This process typically requires specific reaction conditions, including the use of dealkylating agents. The exact synthetic route may vary, but it generally involves the removal of an ethyl group from the parent compound, brinzolamide .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: N-Desethyl brinzolamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium hydroxide and electrophiles such as alkyl halides are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Wissenschaftliche Forschungsanwendungen
Pharmacological Profile
N-Desethyl brinzolamide exhibits pharmacological properties similar to its parent compound, brinzolamide. It functions as a carbonic anhydrase inhibitor, which plays a crucial role in reducing aqueous humor production in the eye, thereby lowering IOP.
Table 1: Pharmacokinetic Properties of this compound
Parameter | Value |
---|---|
Steady-State Concentration (RBC) | 6 to 30 µM |
Inhibition of Carbonic Anhydrase II | 70-75% at steady-state |
Time to Steady-State | 20 to 28 weeks |
Treatment of Glaucoma and Ocular Hypertension
This compound is primarily used in combination therapies for managing glaucoma and ocular hypertension. Clinical studies have demonstrated that brinzolamide, dosed three times daily, significantly reduces IOP by approximately 4 to 5 mmHg, comparable to other treatments like dorzolamide .
In pediatric populations, brinzolamide has shown efficacy similar to adults, with mean IOP reductions observed in naive patients and those previously on other therapies .
Combination Therapy
The combination of brinzolamide with brimonidine tartrate (as in the product Azarga) has been studied extensively. A clinical trial indicated that the pharmacokinetics of this compound when administered as part of this combination were comparable to those observed with individual components alone .
Case Studies and Clinical Trials
Several clinical trials have assessed the efficacy and safety of this compound:
- Study C-10-010 : This study evaluated the pharmacokinetics of brimonidine and brinzolamide in healthy subjects. Results showed that this compound reached steady-state concentrations similar to those achieved with topical dosing of the combination product .
- Phase 3 Studies : In these studies, patients receiving brinzolamide demonstrated significant reductions in IOP, with responder rates showing that up to 80% achieved targeted IOP levels .
Safety Profile
This compound has been found to have a favorable safety profile. In long-term studies, systemic inhibition of carbonic anhydrase was not associated with significant adverse effects on renal function or respiration in healthy subjects .
Wirkmechanismus
N-Desethyl brinzolamide exerts its effects by inhibiting carbonic anhydrase enzymes, specifically carbonic anhydrase II and IV. This inhibition reduces the production of aqueous humor in the eye, thereby lowering intraocular pressure. The compound binds to the active site of the enzyme, preventing the conversion of carbon dioxide and water to bicarbonate and protons, which is essential for aqueous humor secretion .
Vergleich Mit ähnlichen Verbindungen
Brinzolamide: The parent compound, also a carbonic anhydrase inhibitor, used in the treatment of glaucoma.
Dorzolamide: Another carbonic anhydrase inhibitor with similar therapeutic applications.
Methazolamide: A systemic carbonic anhydrase inhibitor used for similar indications
Uniqueness: N-Desethyl brinzolamide is unique due to its specific role as a metabolite of brinzolamide. It provides insights into the metabolic pathways and pharmacokinetics of brinzolamide, contributing to a better understanding of its therapeutic effects and potential side effects .
Biologische Aktivität
N-Desethyl brinzolamide is an active metabolite of brinzolamide, a carbonic anhydrase inhibitor primarily used in the treatment of elevated intraocular pressure (IOP) associated with glaucoma. Understanding the biological activity of this compound is crucial for optimizing its therapeutic applications and assessing its pharmacological profile.
This compound functions as a reversible inhibitor of carbonic anhydrases (CAs), particularly carbonic anhydrase I (CA-I) and carbonic anhydrase II (CA-II). By inhibiting these enzymes, it reduces the production of bicarbonate ions, leading to decreased aqueous humor secretion and, consequently, lower IOP. This mechanism is pivotal in managing conditions like glaucoma, where controlling IOP is essential to prevent optic nerve damage.
The metabolic pathway leading to this compound involves the dealkylation of brinzolamide via cytochrome P450 enzymes, predominantly CYP3A4, with contributions from CYP2A6, CYP2B6, CYP2C8, and CYP2C9. This metabolic transformation retains significant biological activity, allowing this compound to contribute effectively to the therapeutic effects of its parent compound .
Pharmacokinetics
The pharmacokinetics of this compound reveal that it accumulates in red blood cells , where it binds to carbonic anhydrases. This accumulation may influence systemic enzyme activity and pharmacological effects beyond ocular applications. Studies indicate that this compound does not significantly inhibit cytochrome P450 enzymes at clinically relevant concentrations, suggesting a lower risk of drug-drug interactions when co-administered with other medications .
Key Pharmacokinetic Parameters
Parameter | Value |
---|---|
Absorption | Topical ocular administration |
Volume of Distribution | Not Available |
Protein Binding | ~60% |
Metabolism | Hepatic via CYP450 enzymes |
Primary Metabolite | This compound |
Clinical Studies and Efficacy
Clinical studies have demonstrated the efficacy of this compound in reducing IOP. In a study involving a fixed-dose combination of brinzolamide and brimonidine, the pharmacokinetics showed comparable RBC saturation levels for both compounds following administration. This suggests that this compound retains its effectiveness in conjunction with other therapies .
Case Study: Pediatric Glaucoma Treatment
A clinical trial assessed the efficacy of brinzolamide in pediatric patients under six years old diagnosed with glaucoma. Results indicated that patients naive to IOP therapy experienced significant reductions in IOP, comparable to those seen in adult populations. This reinforces the clinical relevance of both brinzolamide and its active metabolite in diverse patient demographics .
Safety Profile
This compound has been evaluated for mutagenic potential and reproductive toxicity. Studies indicate that it does not exhibit mutagenic properties across various assays, including the Ames test and mouse micronucleus assay. Furthermore, reproductive studies in rats revealed no adverse effects on fertility at doses significantly higher than typical human exposure .
Eigenschaften
IUPAC Name |
(4R)-4-amino-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O5S3/c1-18-4-2-3-13-6-8(11)7-5-9(20(12,14)15)19-10(7)21(13,16)17/h5,8H,2-4,6,11H2,1H3,(H2,12,14,15)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBJPOIMDXIBKC-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CC(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCN1C[C@@H](C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O5S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10434352 | |
Record name | N-DESETHYL BRINZOLAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10434352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
404034-55-5 | |
Record name | N-Desethyl-brinzolamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0404034555 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-DESETHYL BRINZOLAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10434352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-DESETHYL-BRINZOLAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88WG3B2PNK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.